2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine
Description
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is a fluorinated cyclopropane derivative with a unique substitution pattern. The compound features a cyclopropane ring substituted with chloro (Cl), fluoro (F), and methyl (CH₃) groups, coupled with an ethan-1-amine moiety. This combination of electron-withdrawing halogens and a sterically bulky methyl group may influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClFN/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVOBURUZZDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-2-fluoro-1-methylcyclopropane with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine compounds.
Scientific Research Applications
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Cyclopropane-Based Amines
Key Observations :
Structural Variations: The target compound’s cyclopropane ring distinguishes it from phenyl-based analogs (e.g., ). The Cl/F/CH₃ substitution is unique compared to 1-(2,2-Difluorocyclopropyl)ethan-1-amine (), which lacks the chloro and methyl groups.
Physicochemical Properties :
- Halogen substituents (Cl, F) enhance electrophilicity and metabolic stability, common in drug design. For example, fluorinated cyclopropanes () are valued for their lipophilicity and resistance to oxidative degradation.
- The hydrochloride salt form () improves solubility and crystallinity, critical for formulation .
Biological and Synthetic Relevance :
- Fluorinated cyclopropane amines are often used as building blocks in medicinal chemistry. For instance, 1-(2,2-Difluorocyclopropyl)ethan-1-amine () is marketed for its versatility in synthesizing fluorinated drug candidates.
- Chloro-substituted analogs (e.g., ) may exhibit distinct reactivity in nucleophilic substitution or cross-coupling reactions due to the Cl atom’s polarizability .
Research Findings and Implications
- Synthetic Challenges : The synthesis of this compound would likely require advanced cyclopropanation techniques, such as transition-metal-catalyzed reactions or Simmons-Smith conditions, to install the strained cyclopropane ring with precise stereochemistry .
- Regulatory Considerations: Structural analogs like flunitazene and metonitazene () are controlled substances due to their opioid activity, underscoring the importance of regulatory compliance when developing novel amines .
Biological Activity
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is a synthetic compound with the molecular formula CHClFN and a molecular weight of 151.61 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanamine
- Molecular Formula : CHClFN
- Molecular Weight : 151.61 g/mol
- Appearance : Liquid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and binding affinity to various biomolecules, potentially leading to altered biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent against resistant strains.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit growth in various bacterial strains. For instance, compounds containing cyclopropyl moieties have demonstrated significant activity against Mycobacterium abscessus, suggesting that the cyclopropyl group may be critical for biological efficacy.
Toxicity Assessment
Toxicity profiles are essential for evaluating the safety of new compounds. While specific toxicity data for this compound is not extensively documented, related studies indicate that structural modifications can influence cytotoxicity against mammalian cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
